molecular formula C14H21O5P B056938 Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate CAS No. 113847-99-7

Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate

Cat. No. B056938
M. Wt: 300.29 g/mol
InChI Key: PZGPHVQDUFPFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate, also known as DEOP, is a phosphonate derivative that has been extensively studied for its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.34 g/mol. This compound has been shown to exhibit a range of biological activities, making it a promising candidate for use in scientific research.

Mechanism Of Action

The mechanism of action of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate is not well understood, but it is believed to act as a phosphonate inhibitor of enzymes involved in various biological processes. This includes the inhibition of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate has been shown to exhibit a range of biochemical and physiological effects in various studies. This includes its ability to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This has potential implications for the treatment of various neurological disorders, including Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate in lab experiments is its unique chemical structure, which allows it to exhibit a range of biological activities. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate. One area of interest is its potential applications in drug discovery and development, particularly in the development of new treatments for neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate and its potential implications for various biological processes.

Synthesis Methods

The synthesis of Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate involves the reaction of diethyl phosphite with 4-hydroxy-2-oxo-4-phenylbutyric acid. The reaction is typically carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain pure Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate.

Scientific Research Applications

Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure has been shown to exhibit a range of biological activities, making it a promising candidate for use in drug discovery and development.

properties

CAS RN

113847-99-7

Product Name

Diethyl (4-hydroxy-2-oxo-4-phenylbutyl)phosphonate

Molecular Formula

C14H21O5P

Molecular Weight

300.29 g/mol

IUPAC Name

1-diethoxyphosphoryl-4-hydroxy-4-phenylbutan-2-one

InChI

InChI=1S/C14H21O5P/c1-3-18-20(17,19-4-2)11-13(15)10-14(16)12-8-6-5-7-9-12/h5-9,14,16H,3-4,10-11H2,1-2H3

InChI Key

PZGPHVQDUFPFNU-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)CC(C1=CC=CC=C1)O)OCC

Canonical SMILES

CCOP(=O)(CC(=O)CC(C1=CC=CC=C1)O)OCC

Origin of Product

United States

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